molecular formula C26H23N3O B11994015 N'-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

N'-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

Cat. No.: B11994015
M. Wt: 393.5 g/mol
InChI Key: JLPQWPFGPMGNEP-WPWMEQJKSA-N
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Description

N’-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring, a phenyl group, and an isopropylphenyl group, making it a complex and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 2-phenyl-4-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. It may also interact with cellular components, leading to disruption of cellular processes and exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-ethylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

Uniqueness

N’-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C26H23N3O

Molecular Weight

393.5 g/mol

IUPAC Name

2-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C26H23N3O/c1-18(2)20-14-12-19(13-15-20)17-27-29-26(30)23-16-25(21-8-4-3-5-9-21)28-24-11-7-6-10-22(23)24/h3-18H,1-2H3,(H,29,30)/b27-17+

InChI Key

JLPQWPFGPMGNEP-WPWMEQJKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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